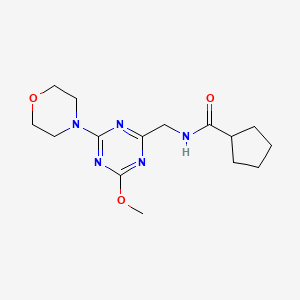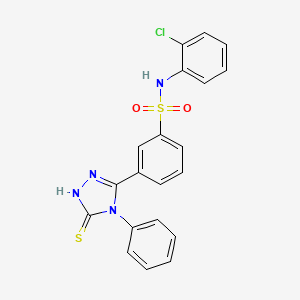![molecular formula C27H27N3O3S2 B2637610 4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 312747-30-1](/img/structure/B2637610.png)
4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H27N3O3S2 and its molecular weight is 505.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds structurally similar to 4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide have shown promise in anticancer research. For instance, derivatives designed and synthesized from related compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These derivatives exhibited higher anticancer activities compared to etoposide, a reference drug, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal properties of compounds within this chemical family has yielded positive results. Compounds were synthesized and evaluated for their biological activity, with some showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates their potential use in treating infectious diseases (Sych et al., 2019). Additionally, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives synthesized for antimicrobial screening demonstrated more potent effects than reference drugs against pathogenic strains, further supporting the antimicrobial application of such compounds (Bikobo et al., 2017).
Other Bioactive Properties
The exploration of bioactive properties extends to the synthesis of compounds for potential use in cardiovascular and neurological disorders, highlighting the versatility of this chemical class in drug development. Studies have also examined the electrochemical behavior of synthesized sulfonamide derivatives, which could provide insights into their pharmacokinetic properties and mechanisms of action (Kathal et al., 2020).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-4-30(5-2)35(32,33)23-17-15-22(16-18-23)26(31)29-27-28-24(20-13-11-19(3)12-14-20)25(34-27)21-9-7-6-8-10-21/h6-18H,4-5H2,1-3H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIRPJRJTJCIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2637529.png)

![3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2637534.png)
![N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637538.png)

![6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2637540.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/no-structure.png)
![5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2637543.png)
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2637544.png)

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2637546.png)
![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)
![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)
